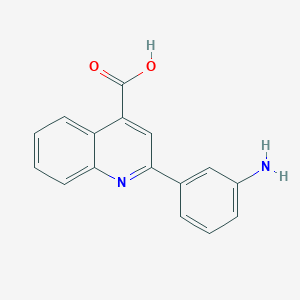

2-(3-Aminophenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-(3-Aminophenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the condensation of 3-aminobenzaldehyde with 2-aminobenzophenone, followed by cyclization and subsequent carboxylation . Industrial production methods often utilize catalysts such as molecular iodine or nano zinc oxide to enhance reaction efficiency and yield .

Analyse Chemischer Reaktionen

2-(3-Aminophenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(3-Aminophenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-Aminophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interfere with cell cycle progression by inducing cell cycle arrest at specific phases .

Vergleich Mit ähnlichen Verbindungen

2-(3-Aminophenyl)quinoline-4-carboxylic acid can be compared with other similar compounds such as:

Quinoline-4-carboxylic acid: Lacks the amino group, resulting in different reactivity and applications.

2-Phenylquinoline-4-carboxylic acid: Similar structure but with a phenyl group instead of an aminophenyl group, leading to variations in biological activity.

Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline structure, offering unique pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

2-(3-Aminophenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, featuring a quinoline core, positions it as a potential pharmacophore for various therapeutic applications, including antibacterial and anticancer activities. This article explores the biological activity of this compound, supported by detailed research findings, data tables, and case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H12N2O2

- CAS Number : 78660-91-0

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The compound was tested using the agar diffusion method against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Key Findings :

- Minimum Inhibitory Concentration (MIC) values indicated that the compound exhibited notable activity against S. aureus with an MIC of 64 μg/mL and against E. coli with an MIC of 128 μg/mL. However, it showed limited effectiveness against Bacillus subtilis and Pseudomonas aeruginosa, with MICs exceeding 256 μg/mL .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (S. aureus) | 64 |

| Escherichia coli (E. coli) | 128 |

| Bacillus subtilis (B. subtilis) | >256 |

| Pseudomonas aeruginosa (P. aeruginosa) | >256 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential, particularly as a SIRT3 inhibitor. SIRT3 is a mitochondrial deacetylase implicated in cancer metabolism and cell survival.

Research Insights :

- In vitro studies demonstrated that derivatives of quinoline-4-carboxylic acid, including this compound, showed significant inhibition of cancer cell proliferation in various cancer cell lines . The selectivity for different cancer types suggests potential therapeutic applications in oncology.

Cytotoxicity Studies

Cytotoxicity assessments were performed using mouse macrophage cell lines (RAW 264.7). The results indicated that the compound exhibited low cytotoxicity, with IC50 values comparable to standard antibacterial agents like ampicillin and gentamicin.

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 98.2 |

| Standard (Ampicillin) | Similar |

| Standard (Gentamicin) | Similar |

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of bacterial cell wall synthesis , contributing to its antibacterial effects.

- Modulation of cellular pathways related to cancer cell survival , particularly through SIRT3 inhibition, which can alter mitochondrial functions and promote apoptosis in cancer cells .

Case Studies

- Antibacterial Efficacy : A study evaluated various quinoline derivatives, including our compound of interest, against MRSA strains, demonstrating that structural modifications could enhance antibacterial potency .

- Cancer Research : Another investigation focused on the role of SIRT3 in acute myeloid leukemia (AML), where overexpression was linked to chemotherapy resistance; compounds inhibiting SIRT3 showed promise in overcoming this resistance .

Eigenschaften

IUPAC Name |

2-(3-aminophenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c17-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)18-15/h1-9H,17H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODPOLBGQUBGFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353673 |

Source

|

| Record name | 2-(3-aminophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78660-91-0 |

Source

|

| Record name | 2-(3-aminophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.